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Compound of Interest

Compound Name: 1-(3-Bromophenyl)azetidin-2-one

Cat. No.: B1458753

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-
Bromophenyl)azetidin-2-one

Abstract: This technical guide provides a comprehensive overview of the physicochemical
properties of 1-(3-Bromophenyl)azetidin-2-one (CAS No: 38560-28-0), a substituted pB-lactam
of interest to researchers in medicinal chemistry and drug development. While foundational
data for this specific molecule is sparse in publicly accessible literature, this document serves
as a practical manual, synthesizing known information with field-proven methodologies for its
complete characterization. We present robust, step-by-step protocols for the synthesis,
purification, and detailed analysis of its core physicochemical attributes, empowering
researchers to generate high-quality, reliable data. This guide is structured to explain not just
the "what" but the "why" behind experimental choices, ensuring a deep and applicable
understanding for professionals in the field.

Compound Identification and Structural Overview

1-(3-Bromophenyl)azetidin-2-one is a heterocyclic compound featuring a four-membered
azetidinone (B-lactam) ring N-substituted with a 3-bromophenyl group. The B-lactam ring is a
critical pharmacophore found in a wide array of antibiotics, making its derivatives, like this one,
valuable subjects for biological screening and as synthons in organic chemistry.

The fundamental identifiers for this compound are cataloged below.
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Property Value Reference(s)

1-(3-bromophenyl)azetidin-2-

IUPAC Name [1]
one
CAS Number 38560-28-0 [1]12]
Molecular Formula CoHsBrNO [11[2]
Molecular Weight 226.07 g/mol [11[3]
) Pale-yellow to Yellow-brown
Physical Form ol [4]
oli

_ O=C1CCN1C1=CC=CC(Br)=C
Canonical SMILES 1 [1]

BIBBPRFERILTDN-
InChl Key [1][4]
UHFFFAOYSA-N

Purity (Commercial) Typically =95% - 97% [3114]
Melting Point To Be Determined (TBD)

Boiling Point TBD

Aqueous Solubility TBD

Organic Solvent Sol. TBD

Synthesis and Purification: A Practical Protocol

The most reliable and widely adopted method for constructing the 3-lactam ring is the
Staudinger ketene-imine cycloaddition, first reported by Hermann Staudinger in 1907.[5][6] This
[2+2] cycloaddition involves the reaction of a ketene with an imine.[7] For the synthesis of 1-(3-
Bromophenyl)azetidin-2-one, a plausible and efficient approach involves the in-situ
generation of a ketene from chloroacetyl chloride, which then reacts with an imine formed from
3-bromoaniline.

Synthesis Workflow
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Part A: Imine Formation
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(Toluene, Dean-Stark)

Part B: Staudinger [2+2] Cycloaddition
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Part C: Work-up & Purification

Aqueous Work-up
(Filtration, Washing)

Recrystallization
(e.g., Ethanol/Water)

Pure 1-(3-Bromophenyl)azetidin-2-one

Click to download full resolution via product page

Caption: Synthetic workflow for 1-(3-Bromophenyl)azetidin-2-one.
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Step-by-Step Synthesis Protocol

Objective: To synthesize 1-(3-Bromophenyl)azetidin-2-one via a two-step process involving
imine formation followed by Staudinger cycloaddition.

Materials:

e 3-Bromoaniline

e Benzaldehyde (or other suitable aldehyde)
e Chloroacetyl chloride

o Triethylamine (TEA), freshly distilled

e Anhydrous 1,4-Dioxane

o Toluene

e Magnesium Sulfate (anhydrous)

o Standard laboratory glassware, reflux condenser, Dean-Stark trap, magnetic stirrer, and inert
atmosphere setup (N2 or Ar).

Procedure:
e Imine Synthesis (N-benzylidene-3-bromoaniline):

1. To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 3-
bromoaniline (1.0 eq) and toluene (approx. 0.5 M).

2. Add benzaldehyde (1.05 eq) to the solution.
3. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms.
4. Continue refluxing until no more water is collected (typically 2-4 hours).

5. Cool the reaction mixture to room temperature and remove the toluene under reduced
pressure. The resulting crude imine is typically used in the next step without further
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purification.

e Azetidin-2-one Ring Formation:

1. Dissolve the crude imine from the previous step in anhydrous 1,4-dioxane (approx. 0.3 M)
in a three-neck flask under a nitrogen atmosphere.

2. Add freshly distilled triethylamine (1.5 eq) to the solution.
3. Cool the flask to 0 °C in an ice bath.

4. Add chloroacetyl chloride (1.2 eq) dropwise via a syringe or dropping funnel over 30
minutes, ensuring the temperature does not exceed 5 °C. A precipitate of
triethylammonium chloride will form.[8]

5. After the addition is complete, remove the ice bath and allow the reaction to warm to room
temperature. Stir for 12-18 hours.

6. Monitor the reaction progress by Thin Layer Chromatography (TLC).
o Work-up and Purification:

1. Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the
solid with a small amount of cold dioxane.

2. Combine the filtrate and washings, and concentrate under reduced pressure to yield the
crude product.

3. Dissolve the crude solid in a suitable solvent (e.g., dichloromethane) and wash with
saturated sodium bicarbonate solution, followed by brine.

4. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to
dryness.

5. Purify the crude product by recrystallization from a suitable solvent system (e.qg.,
ethanol/water or ethyl acetate/hexanes) to afford pure 1-(3-Bromophenyl)azetidin-2-one
as a solid.
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Experimental Determination of Physicochemical
Properties

Accurate determination of physicochemical properties is paramount for applications in drug
development, including formulation, ADME profiling, and quality control. The following section
details authoritative protocols for characterizing the synthesized compound.

Melting Point Determination via Differential Scanning
Calorimetry (DSC)

Causality: DSC is the gold-standard technique for determining the melting temperature (Tm) of
a pure crystalline solid. It offers high precision by measuring the heat flow required to raise the
sample's temperature compared to a reference.[9][10] The Tm is identified as the onset
temperature of the endothermic melting peak, providing a sharp, reproducible value.[11]
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Prepare Sample:
~1-5 mg of pure compound
Encapsulate in
Aluminum DSC Pan

i

Load Sample & Reference
(Empty Pan) into DSC

Set Experimental Parameters:
- Temp Range (e.g., 25-200°C)
- Scan Rate (e.g., 10°C/min)

Analyze Thermogram: >

Report Melting Point (Tm)

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination using DSC.
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Protocol:

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a
certified standard, such as indium (Tm = 156.6 °C).[12]

Sample Preparation: Accurately weigh 1-5 mg of dry, purified 1-(3-Bromophenyl)azetidin-2-
one into an aluminum DSC pan. Crimp the pan with a lid.

Reference Preparation: Prepare an empty, crimped aluminum pan to serve as the reference.
Parameter Setup: Set the experimental conditions:

o Temperature Program: Equilibrate at 25 °C, then ramp up to a temperature well above the
expected melting point (e.g., 200 °C) at a rate of 10 °C/min.

o Atmosphere: Purge with nitrogen gas (e.g., 50 mL/min) to maintain an inert environment.

Data Acquisition: Load the sample and reference pans into the DSC cell and initiate the
temperature program.

Data Analysis: Analyze the resulting thermogram. The melting point is determined as the
onset temperature of the sharp endothermic peak corresponding to the solid-to-liquid phase
transition. The purity of the substance can also be inferred; impurities typically broaden the
melting peak and lower the melting point.[11]

Purity Assessment via High-Performance Liquid
Chromatography (HPLC)

Causality: Reversed-phase HPLC (RP-HPLC) is a cornerstone of purity analysis for small

organic molecules.[13][14] It separates compounds based on their hydrophobicity, allowing for

the quantification of the main compound relative to any impurities or degradation products. A

well-validated method ensures accuracy, precision, and robustness, making it suitable for
quality control.[15][16]
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Prepare Mobile Phase:
A: Water + 0.1% Formic Acid
B: Acetonitrile + 0.1% Formic Acid

|

Prepare Sample:
~1 mg/mL solution
in Acetonitrile/Water

|

Configure HPLC System:
- C18 Column
- UV Detector (e.g., 254 nm)
- Gradient Elution

System Suitability Test:
Inject Standard Solution

Inject Sample Solution

Analyze Chromatogram:
- Integrate Peaks
- Calculate % Purity

Report Purity (%)

Click to download full resolution via product page

Caption: Workflow for HPLC Purity Analysis.
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Protocol:

o Chromatographic Conditions (Suggested Starting Point):
o Column: C18, 4.6 x 150 mm, 5 yum particle size.
o Mobile Phase A: Water with 0.1% Formic Acid.
o Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

o Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to
30% B and equilibrate for 3 minutes.

o Flow Rate: 1.0 mL/min.
o Column Temperature: 30 °C.
o Detection: UV at 254 nm (or at the Amax determined by UV-Vis spectroscopy).
o Injection Volume: 10 pL.
e Solution Preparation:
o Diluent: 50:50 Acetonitrile:Water.

o Sample Solution: Accurately weigh ~10 mg of 1-(3-Bromophenyl)azetidin-2-one and
dissolve in 10 mL of diluent to make a 1.0 mg/mL solution.

o System Suitability: Before sample analysis, inject a standard solution multiple times (n=5).
The system is deemed suitable if the relative standard deviation (RSD) for the peak area and
retention time is < 2.0%.[17]

e Analysis: Inject the sample solution. Identify the main peak corresponding to the product.
o Calculation: Calculate the purity by the area percent method:

o % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
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Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the chemical structure of the synthesized
compound. While specific spectra for this molecule are not readily available, this section
outlines the expected signals based on its known structure.

Expected 'H and **C NMR Signals

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the
carbon-hydrogen framework of a molecule.

e 'H NMR (in CDClIs or DMSO-de):

o Aromatic Protons (Ar-H): Expect complex multiplets in the range of & 7.0-7.8 ppm for the
four protons on the bromophenyl ring. The substitution pattern will lead to distinct splitting
patterns that can be fully assigned with 2D NMR techniques.

o Azetidine Protons (CH2): The two methylene groups on the B-lactam ring are
diastereotopic and will appear as two distinct multiplets. Expect signals around & 3.0-4.0
ppm. The protons at C3 (adjacent to the carbonyl) and C4 (adjacent to the nitrogen) will
likely show triplet-like patterns due to coupling with each other.

e 13C NMR (in CDClIs or DMSO-ds):

o Carbonyl Carbon (C=0): A characteristic signal for the B-lactam carbonyl is expected in
the range of & 165-175 ppm.

o Aromatic Carbons: Expect six signals for the bromophenyl ring. The carbon bearing the
bromine (C-Br) will appear around & 122 ppm, and the carbon attached to the nitrogen (C-
N) will be in the & 138-142 ppm range. The other four CH carbons will appear between &
115-135 ppm.

o Azetidine Carbons (CHz): Two signals are expected for the methylene carbons of the
azetidine ring, typically in the range of & 35-55 ppm.

Expected FT-IR and Mass Spectrometry Signals

e FT-IR (KBr pellet or ATR):
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o C=0 Stretch (Amide): A strong, sharp absorption band is expected at a characteristically
high wavenumber for a strained four-membered ring, typically between 1730-1770 cm™21.
This is a key diagnostic peak for the B-lactam ring.

o C-H Stretch (Aromatic): Signals appearing just above 3000 cm™1.
o C-H Stretch (Aliphatic): Signals appearing just below 3000 cm~2.

o C=C Stretch (Aromatic): Medium intensity bands around 1600 cm~1 and 1475 cm™1.

e Mass Spectrometry (e.g., ESI+):

o Molecular lon Peak [M+H]*: Expect a prominent signal at m/z 226/228, corresponding to
the protonated molecule. The characteristic isotopic pattern of bromine (*°Br and 8!Br are
in an approximate 1:1 ratio) will result in two peaks of nearly equal intensity separated by
2 Da, which is a definitive indicator of the presence of one bromine atom.

o Fragmentation: Common fragmentation patterns may include cleavage of the [3-lactam
ring or loss of the bromine atom.

Safety and Handling

Based on available Safety Data Sheets (SDS), 1-(3-Bromophenyl)azetidin-2-one requires
careful handling.

e GHS Pictogram: GHSO07 (Exclamation Mark)[1]
» Signal Word: Warning[4]
e Hazard Statements:

o H302: Harmful if swallowed.

o H315: Causes skin irritation.

o H319: Causes serious eye irritation.

e Precautionary Statements:
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o P280: Wear protective gloves/eye protection/face protection.

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

o Storage: Store at room temperature in a dry, well-sealed container.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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